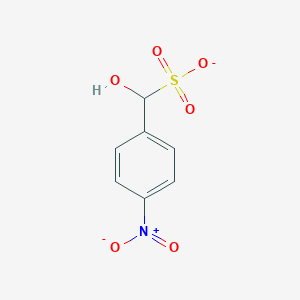![molecular formula C30H20N4O8 B273809 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, also known as DNTTQ, is a chemical compound that has been the subject of extensive scientific research. It is a tetracyclic quinone derivative that has shown promising results in various fields, including material science and biomedical research.
Mecanismo De Acción
The mechanism of action of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone can induce apoptosis in cancer cells, making it a promising anti-cancer agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its versatility, as it can be used as a building block for the synthesis of various functional materials. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its low solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of new applications for 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone in material science and biomedical research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Métodos De Síntesis
The synthesis of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a complex process that involves several steps. The most common method involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the intermediate product, which is then reacted with cyclohexanone to produce the final product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been extensively studied for its potential applications in material science and biomedical research. In material science, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials. In biomedical research, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone |
|---|---|
Fórmula molecular |
C30H20N4O8 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
4,10-bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C30H20N4O8/c35-26-22-21-12-13-30(16-6-2-1-3-7-16,24(22)28(37)31(26)17-8-4-10-19(14-17)33(39)40)25-23(21)27(36)32(29(25)38)18-9-5-11-20(15-18)34(41)42/h1-15,21-25H |
Clave InChI |
GISVWMJHDHRWMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)


![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)





